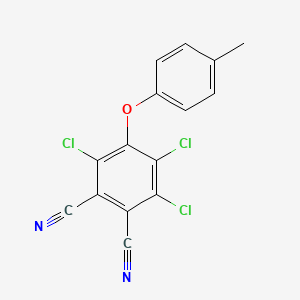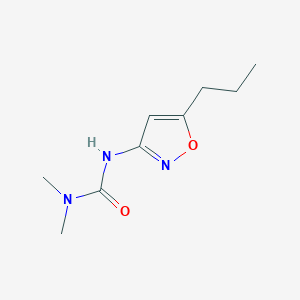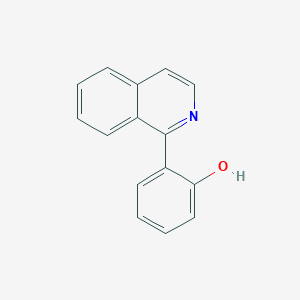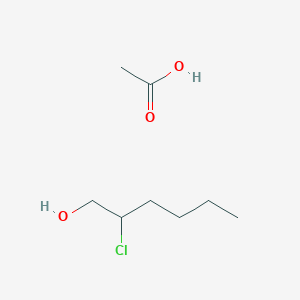
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- is an organic compound with the molecular formula C14H26. It is a derivative of cyclohexane, where one hydrogen atom is replaced by a cyclohexylmethyl group and another by an ethyl group. The “cis-” designation indicates that these substituents are on the same side of the cyclohexane ring, which affects the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with cyclohexylmethyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, separation techniques such as distillation and recrystallization are employed to isolate the desired cis-isomer.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and cyclohexanol derivatives.
Reduction: Hydrogenation can reduce any unsaturated bonds present in the molecule.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Cyclohexanone and cyclohexanol derivatives.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and conformational analysis of cyclohexane derivatives.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s cyclohexane ring can be attacked by oxidizing agents, leading to the formation of carbonyl groups. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis-
- Cyclohexane, 1-(cyclohexylmethyl)-2-methyl-, trans-
- Cyclohexane, 1,2-dimethyl-, cis-
Uniqueness
Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, cis- is unique due to its specific substitution pattern and the cis-configuration, which influences its physical properties and reactivity. Compared to its similar compounds, it may exhibit different boiling points, melting points, and solubility characteristics, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
54934-94-0 |
|---|---|
Molekularformel |
C15H28 |
Molekulargewicht |
208.38 g/mol |
IUPAC-Name |
1-(cyclohexylmethyl)-4-ethylcyclohexane |
InChI |
InChI=1S/C15H28/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h13-15H,2-12H2,1H3 |
InChI-Schlüssel |
NKFHIHVCTLOXCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


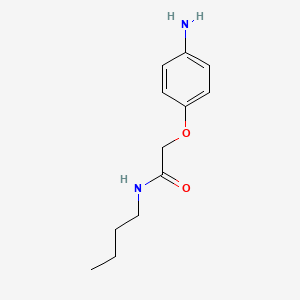
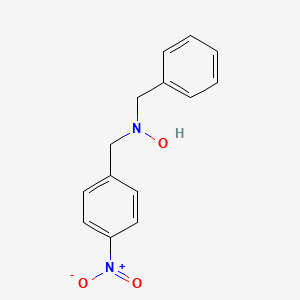
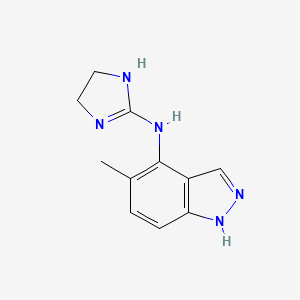
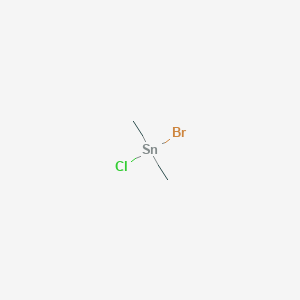
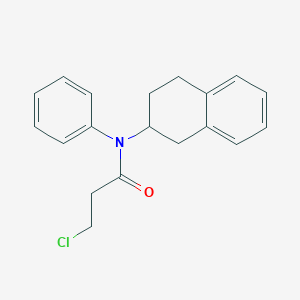
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)

![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
